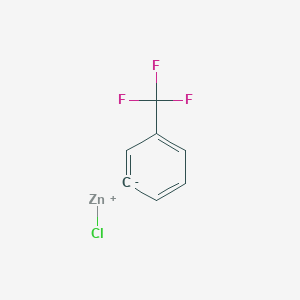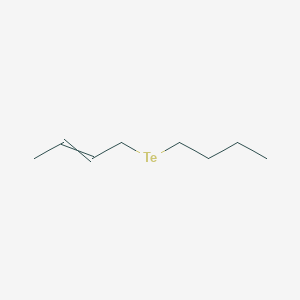![molecular formula C23H22 B14275991 7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene CAS No. 138054-67-8](/img/structure/B14275991.png)
7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Bis(4-methylphenyl)bicyclo[421]nona-2,4,7-triene is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[42
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene typically involves the [6π + 2π] cycloaddition reaction. One common method includes the reaction of hexyn-1 and 4-pentynenitrile with 1-benzoylcycloheptatriene under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate (Co(acac)2), 1,2-bis(diphenylphosphino)ethane (dppe), zinc (Zn), and zinc iodide (ZnI2) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens or halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Diphenylbicyclo[4.2.1]nona-2,4,7-triene
- Si- and N-containing bicyclo[4.2.1]nona-2,4,7-triene derivatives
Uniqueness
7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
CAS No. |
138054-67-8 |
|---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7,8-bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene |
InChI |
InChI=1S/C23H22/c1-16-7-11-18(12-8-16)22-20-5-3-4-6-21(15-20)23(22)19-13-9-17(2)10-14-19/h3-14,20-21H,15H2,1-2H3 |
InChI Key |
QNPCHSGWGJTGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3CC2C=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
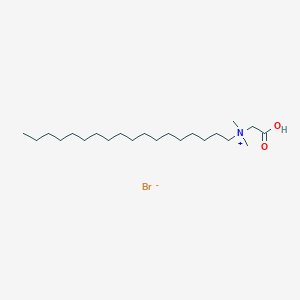
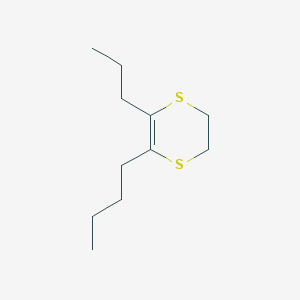

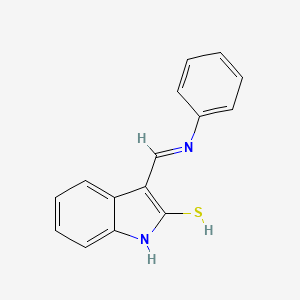
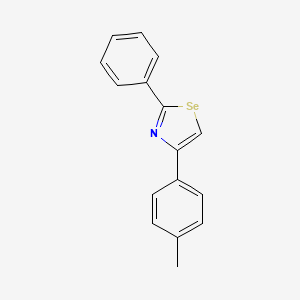
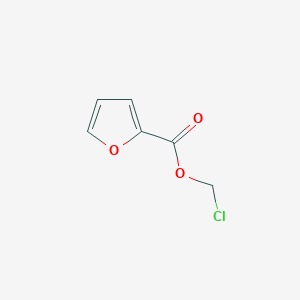
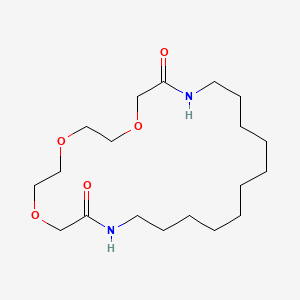
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)

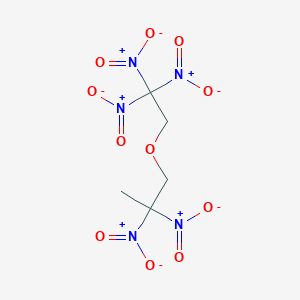
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
